molecular formula C11H22OS B14537169 Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- CAS No. 62162-15-6

Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]-

Cat. No.: B14537169
CAS No.: 62162-15-6
M. Wt: 202.36 g/mol
InChI Key: DJGNQRSCKLYAAD-UHFFFAOYSA-N
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Description

Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- is an organic compound with the molecular formula C10H20OS It is a derivative of pentane, featuring an ethoxy group and a thioether linkage with a 2-methyl-1-propenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- typically involves the reaction of 1-bromo-5-ethoxypentane with 2-methyl-1-propenylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually refluxed in an inert atmosphere to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethoxy group, yielding simpler thioether derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioether derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound may modulate signaling pathways by interacting with specific receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pentane, 1-ethoxy-: Similar structure but lacks the thioether linkage.

    Pentane, 1-ethoxy-5-thio-: Similar structure but lacks the 2-methyl-1-propenyl substituent.

    Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)oxy]-: Similar structure but has an ether linkage instead of a thioether.

Uniqueness

Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- is unique due to the presence of both an ethoxy group and a thioether linkage with a 2-methyl-1-propenyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62162-15-6

Molecular Formula

C11H22OS

Molecular Weight

202.36 g/mol

IUPAC Name

1-ethoxy-5-(2-methylprop-1-enylsulfanyl)pentane

InChI

InChI=1S/C11H22OS/c1-4-12-8-6-5-7-9-13-10-11(2)3/h10H,4-9H2,1-3H3

InChI Key

DJGNQRSCKLYAAD-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCSC=C(C)C

Origin of Product

United States

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